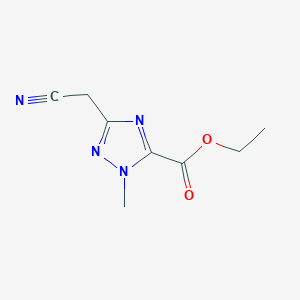

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(cyanomethyl)-2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)11-12(7)2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHUQGXGXPVEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate triazole derivatives under specific conditions. One common method involves the use of a base such as triethylamine in an ethanol solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Cyclization Reactions: The compound can form different heterocyclic structures through cyclization reactions.

Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or ethanol. Reaction conditions often involve heating to moderate temperatures to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions with aldehydes can yield various substituted triazole derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has the molecular formula and a molecular weight of approximately 182.19 g/mol. The compound features a triazole ring, which is known for its biological activity and versatility in synthetic chemistry.

Pharmaceutical Applications

1. Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study indicated that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

2. Antifungal Properties

Triazoles are widely recognized for their antifungal properties. This compound may serve as a precursor for synthesizing more complex antifungal agents. The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cell membranes .

3. Potential in Cancer Therapy

Recent studies have explored the role of triazole derivatives in cancer treatment by targeting specific pathways involved in tumor growth. This compound could be investigated further for its potential to inhibit cancer cell proliferation through modulation of metabolic pathways .

Agricultural Applications

1. Pesticide Development

The compound's structure allows it to be a candidate for the development of new pesticides. Triazole derivatives have been shown to possess herbicidal and insecticidal properties. This compound can be synthesized into formulations that target specific pests while minimizing toxicity to non-target organisms .

2. Plant Growth Regulators

There is ongoing research into the use of triazoles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, making them valuable in agricultural practices to enhance crop yield and resistance to environmental stressors .

Case Study: Antimicrobial Testing

In a recent study published in Pharmaceutical Chemistry Journal, a series of triazole derivatives including this compound were tested against various pathogens. The results indicated that this compound exhibited moderate antibacterial activity with an IC50 value comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate with related triazole derivatives:

Key Observations:

Electronic Effects: The cyanomethyl group in the target compound is electron-withdrawing, contrasting with electron-donating groups like methyl or amino. This may increase the acidity of the triazole NH proton, affecting hydrogen-bonding patterns and crystal packing . Aryl substituents (e.g., 2-pyridinyl, trifluoromethylphenyl) introduce π-π stacking capabilities and metal-coordination sites .

Synthetic Challenges: Substituents like trifluoromethylphenyl or cyanomethyl may complicate synthesis due to steric hindrance or reactivity. For example, attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate faced decarboxylation issues .

Amino-substituted triazoles serve as precursors for bioactive heterocycles, highlighting functional versatility .

Physical Properties: Methyl and amino derivatives exhibit higher crystallinity and defined melting points, whereas bulkier substituents (e.g., trifluoromethylphenyl) may reduce crystallinity .

Research Findings and Data Analysis

Hydrogen Bonding and Crystal Packing

- Triazoles with electron-withdrawing groups (e.g., cyanomethyl) form stronger hydrogen bonds compared to alkyl-substituted analogs, influencing supramolecular assembly .

- Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate demonstrates N–H···N hydrogen bonds (2.85 Å), stabilizing its crystal lattice .

Reactivity and Stability

- The ethyl ester group in triazoles is susceptible to hydrolysis, particularly under basic conditions. Electron-withdrawing substituents (e.g., cyanomethyl) may accelerate this process compared to methyl or aryl groups .

- Decarboxylation observed in dimethoxyphenyl analogs underscores the sensitivity of triazole esters to reaction conditions .

Biological Activity

Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole family, which has been recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

The molecular formula of this compound is . Its structure includes a triazole ring which is crucial for its biological activity. The compound can be synthesized through various methods that involve the modification of existing triazole derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole compounds. For instance, derivatives of triazoles have shown significant activity against a range of pathogens. In vitro tests indicated that certain triazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial potential .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 4a | S. aureus | 0.22 |

| 5a | E. coli | 0.25 |

| 7b | P. aeruginosa | 0.30 |

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, in a study evaluating the efficacy of triazole derivatives against HepG2 (liver cancer) and A549 (lung cancer) cell lines, compounds showed IC50 values ranging from 14.5 to 60 μM .

Table 2: Cytotoxicity of Triazole Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 14.5 |

| Compound B | A549 | 25.0 |

| Compound C | MCF-7 | 40.0 |

The mechanism underlying the biological activities of this compound often involves the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. Triazoles are known to interfere with nucleic acid synthesis and cellular metabolism in pathogens and cancer cells alike .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer activities. The study found that modifications to the triazole ring significantly influenced both the potency and selectivity towards cancer cells compared to normal cells . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Q & A

Q. What are the key steps in synthesizing Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate?

The synthesis typically involves:

- Alkylation : Reaction of a triazole precursor (e.g., ethyl 1H-1,2,4-triazole-3-carboxylate) with methyl iodide under basic conditions (K₂CO₃) in DMF to introduce the methyl group at the 1-position .

- Cyanomethylation : Subsequent substitution at the 3-position using cyanomethylating agents (e.g., chloroacetonitrile) in the presence of a base.

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product, followed by recrystallization for purity . Key parameters include reaction time (14–24 hours) and temperature (room temperature for alkylation, elevated for cyanomethylation).

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and purity. For example, the methyl group at N1 appears as a singlet (~δ 4.12 ppm), and the cyanomethyl group shows characteristic peaks at ~δ 3.5–4.0 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Hydrogen-bonding patterns (e.g., C≡N···H interactions) can be analyzed using graph-set notation .

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 209 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol may reduce side reactions during alkylation .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate cyanomethylation.

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of the cyanomethyl group.

- Scale-up Strategies : Continuous flow reactors improve heat/mass transfer, achieving >85% yield in industrial settings .

Q. How to address contradictions in crystallographic data during structure refinement?

- Validation Tools : Use PLATON/CHECKCIF to detect outliers in displacement parameters or bond distances .

- Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s motifs) identifies directional interactions (e.g., R₂²(8) patterns) that stabilize the crystal lattice .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning, common in triazole derivatives due to pseudo-symmetry .

Q. What is the impact of the cyanomethyl substituent on bioactivity compared to other triazole derivatives?

A structural comparison reveals:

| Compound | Substituent | Bioactivity Profile |

|---|---|---|

| This compound | Cyanomethyl | Enhanced antifungal activity (C≡N group increases membrane permeability) |

| Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | Chlorine | Moderate antibacterial activity |

| Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate | Methoxymethyl | Broader spectrum (e.g., anti-inflammatory) |

| Methodological Insight : Substituent polarity (logP) and hydrogen-bonding capacity (e.g., C≡N vs. OCH₃) correlate with target selectivity . |

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR assignments for triazole derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, the cyanomethyl group’s CH₂ protons correlate with adjacent carbons in HSQC .

- Isotopic Labeling : ¹⁵N-labeled triazoles clarify nitrogen environments in complex spectra.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate) to validate shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.